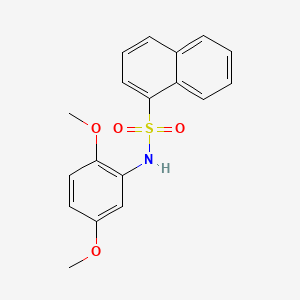

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

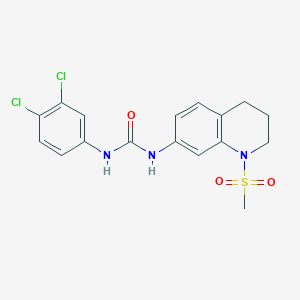

“N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C19H17NO3 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of “N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a sulfonamide group .Wissenschaftliche Forschungsanwendungen

Photoinitiators and Photopolymerization

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide has been investigated as a photoinitiator in polymerization processes. When exposed to UV light, it can initiate polymerization reactions, leading to the formation of cross-linked networks. Researchers have explored its use in photopolymerization of various materials, including coatings, adhesives, and dental composites .

Organic Electronics and Optoelectronic Devices

Due to its electron-donating and electron-withdrawing substituents, this compound is of interest in organic electronics. It can serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its unique structure contributes to charge transport properties and energy levels, making it valuable in optoelectronic applications .

Dye Sensitizers for Solar Cells

Researchers have explored N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide as a dye sensitizer in dye-sensitized solar cells (DSSCs). These cells harness sunlight to generate electricity. The compound’s absorption properties and electron injection efficiency play a crucial role in enhancing DSSC performance .

Fluorescent Probes and Imaging Agents

Fluorescent molecules are essential tools in biological imaging. This compound’s fluorescence properties make it suitable for labeling biomolecules, tracking cellular processes, and visualizing specific structures within cells. Its absorption and emission wavelengths can be tailored for specific applications .

Antibacterial and Antifungal Agents

While research is ongoing, some studies suggest that N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide exhibits antibacterial and antifungal activity. Its sulfonamide group may interfere with microbial enzymes or cell membranes. Further investigations are needed to fully understand its potential in combating infections .

Chemical Sensors and Detection Systems

The compound’s unique structure and electronic properties make it a candidate for chemical sensors. Researchers have explored its use in detecting specific analytes, such as metal ions or organic pollutants. By modifying its functional groups, it can be tailored for selective sensing applications .

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)16(12-14)19-24(20,21)18-9-5-7-13-6-3-4-8-15(13)18/h3-12,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWYCFKHWFPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)